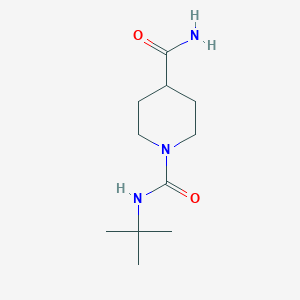

N1-Tert-butylpiperidine-1,4-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N-tert-butylpiperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-11(2,3)13-10(16)14-6-4-8(5-7-14)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOCQMNVOJUEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N1 Tert Butylpiperidine 1,4 Dicarboxamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N1-tert-butylpiperidine-1,4-dicarboxamide allows for the logical disassembly of the molecule into simpler, more readily available starting materials. This process helps in identifying the key bond formations and devising a forward synthetic plan.

Analysis of key bonds for formation (e.g., C-N, C-C, amide linkages).

The primary strategic disconnections for this compound involve the amide bonds and the C-N bond of the tert-butyl group. The two amide linkages at the C4 position can be disconnected through a C(O)-N bond cleavage, leading back to a piperidine-1,4-dicarboxylic acid derivative and ammonia (B1221849) or an ammonia equivalent. Subsequently, the C-N bond between the piperidine (B6355638) nitrogen and the tert-butyl group can be disconnected. This leads to a piperidine-4-carboxamide precursor and a tert-butyl source.

Identification of precursor molecules and commercially available synthons.

Based on the retrosynthetic analysis, several key precursor molecules can be identified. A primary synthon is a piperidine-4-carboxylic acid derivative. Isonipecotic acid (piperidine-4-carboxylic acid) is a commercially available and common starting material for such syntheses. For the dicarboxamide functionality, this would conceptually lead back to a piperidine-1,4-dicarboxylic acid derivative. The tert-butyl group can be introduced from a tert-butyl halide or via other specialized reagents.

Classical and Contemporary Synthetic Routes to the Core Scaffold

The forward synthesis of this compound can be approached through several routes, focusing on the formation of the piperidine ring, the installation of the amide groups, and the introduction of the N1-tert-butyl moiety.

Step-by-step synthetic sequences for piperidine ring formation.

While the piperidine ring is often sourced from commercially available starting materials like isonipecotic acid, its de novo synthesis can be achieved through various methods, such as the catalytic hydrogenation of pyridine (B92270) derivatives. For instance, a suitably substituted pyridine could be reduced to the corresponding piperidine, although for this specific target, starting with a pre-formed piperidine ring is more efficient.

Amide coupling methodologies for dicarboxamide synthesis.

The formation of the dicarboxamide from a piperidine-1,4-dicarboxylic acid precursor is a critical step. This transformation can be achieved using a variety of amide coupling reagents. A general procedure involves activating the carboxylic acid groups, followed by the addition of an amine source.

For instance, a precursor such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be used. The carboxylic acid at C4 is first converted to an amide. Subsequently, the Boc protecting group on the nitrogen is removed, and the resulting secondary amine can be acylated to form the second amide.

A common method for amide bond formation involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org The carboxylic acid is activated by EDC, and subsequent reaction with an amine yields the amide.

To create the dicarboxamide, a plausible route would start with a piperidine-4-carboxylic acid. The nitrogen would first be protected, for example, with a Boc group. The carboxylic acid at C4 would then be converted to a primary amide. Following this, the Boc group would be removed, and the piperidine nitrogen would be acylated to install the second amide group.

Introduction of the N1-tert-butyl moiety.

The introduction of the sterically bulky tert-butyl group onto the piperidine nitrogen can be challenging. A direct alkylation of the piperidine nitrogen with a tert-butyl halide is often inefficient due to competing elimination reactions.

A more effective, albeit indirect, method involves the use of a protecting group strategy. For example, the piperidine nitrogen can be protected with a group like Boc. After manipulation of the C4 substituent to the desired amide, the Boc group is removed under acidic conditions, often using trifluoroacetic acid (TFA). beilstein-journals.org The resulting secondary amine can then be subjected to conditions that introduce the tert-butyl group.

An alternative and potentially efficient method for generating the N-tert-butyl group involves the reaction of a dimethyliminium salt with methylmagnesium chloride. researchgate.net This approach could be adapted to a piperidine precursor to install the tert-butyl group in high yield. researchgate.net

A plausible synthetic sequence could therefore be:

Start with isonipecotic acid.

Protect the piperidine nitrogen with a Boc group to give 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Convert the C4-carboxylic acid to a primary carboxamide using standard amide coupling conditions.

Remove the Boc protecting group with an acid like TFA.

Introduce the N1-tert-butyl group via a method such as the reaction with a tert-butyl source or through the iminium salt route.

Finally, acylate the N1-tertiary amine to form the dicarboxamide, though this step would be forming a tertiary amide which might require specific conditions. A more likely route would be to introduce the N1-tert-butyl group first, and then form the amide at C4.

A more direct route would be to start with N-tert-butyl-piperidine-4-carboxylic acid, if available, and then convert the carboxylic acid to the primary amide.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound, which involves the formation of two amide bonds, is highly dependent on the careful optimization of various reaction parameters. A plausible and common synthetic route involves the coupling of a piperidine-1,4-dicarboxylic acid derivative with tert-butylamine. The optimization of this amide bond formation is crucial for maximizing yield and purity.

The choice of solvent plays a critical role in amide coupling reactions, influencing reactant solubility, reaction rates, and the stability of intermediates. For the synthesis of amide derivatives, various solvents are typically investigated to find the optimal medium. In the context of amide couplings using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), acetonitrile (B52724) (CH3CN) and dichloromethane (B109758) (CH2Cl2) have been shown to be effective. nih.gov For instance, a study on the coupling of various amines and carboxylic acids demonstrated that acetonitrile often provides the best results, with dichloromethane being a viable alternative. nih.gov

The use of aqueous media, particularly with micelle-forming surfactants, has also been explored as a green chemistry approach. These systems can accelerate reaction rates and simplify purification, as the desired amide product often precipitates from the aqueous phase. louisville.edu However, the presence of water can also be detrimental in some coupling reactions, as it can lead to the hydrolysis of activated intermediates, thus reducing the yield. researchgate.net Therefore, the selection of an appropriate solvent system must balance the requirements of reactant solubility, reaction efficiency, and the sensitivity of the reagents to protic environments.

Table 1: Effect of Solvent on a Representative Amide Coupling Reaction

| Entry | Solvent | Yield (%) | Reference |

| 1 | Acetonitrile (CH3CN) | 72 | nih.gov |

| 2 | Dichloromethane (CH2Cl2) | Comparable to CH3CN | nih.gov |

| 3 | Dimethylformamide (DMF) | Lower yields, messy TLC | reddit.com |

| 4 | Aqueous (micellar) | High, with precipitation | louisville.edu |

| Data presented is for analogous amide coupling reactions and serves to illustrate general solvent effects. |

The formation of the amide bond in this compound typically requires a coupling agent or catalyst to activate the carboxylic acid functionality. Common choices include carbodiimides like EDC, often used in conjunction with additives such as HOBt or 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net The selection of the coupling agent and any additives, along with their stoichiometric loading, is critical for achieving high yields and minimizing side reactions.

For example, in the synthesis of various amide derivatives, it was found that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount (0.1 equivalents) of HOBt provided the best results for coupling electron-deficient amines. nih.gov The role of DMAP is believed to be that of an acyl transfer agent, forming a highly reactive acyl-iminium intermediate. nih.gov In other systems, catalyst loading for related transformations, such as the synthesis of piperidines via reductive amination, has been optimized to be around 0.4 g of catalyst per 0.5 g of substrate. researchgate.net For palladium-catalyzed reactions on related heterocyclic systems, catalyst loading can be a significant factor, with optimizations often exploring ranges from 10 mol% down to lower percentages, sometimes in combination with co-catalysts or additives to improve efficiency. rsc.org

Table 2: Influence of Catalyst/Additive Loading on Amide Bond Formation

| Entry | Coupling System | Loading (equivalents) | Yield (%) | Reference |

| 1 | EDC/HOBt/DIPEA | 1 / 1 / 5 | Trace | nih.gov |

| 2 | EDC/DMAP/HOBt | 1 / 0.1 / 0.1 | 38 | nih.gov |

| 3 | EDC/DMAP/HOBt | 1 / 1 / 0.1 | 72 | nih.gov |

| Data is based on the optimization of a model amide coupling reaction and illustrates the importance of reagent stoichiometry. |

Reaction temperature is a key parameter that can significantly influence the rate and outcome of the synthesis of this compound. For many amide coupling reactions, room temperature is sufficient. However, for less reactive substrates, such as electron-deficient amines or sterically hindered carboxylic acids, elevated temperatures may be necessary to drive the reaction to completion. nih.gov For instance, in the coupling of a thiazole (B1198619) carboxylic acid, increasing the temperature from room temperature to 60 °C resulted in a slight improvement in the yield. nih.gov In another study on the N-amidation of cinnamic acid, the yield was found to increase with temperature up to 60 °C, but decreased at reflux temperatures. analis.com.my

Pressure is less commonly a critical parameter for amide bond formation in solution phase, which is typically carried out at atmospheric pressure. However, in related synthetic steps that might be used to prepare the piperidine core, such as catalytic hydrogenation of a pyridine precursor, pressure can be a crucial variable. nih.gov

Table 3: Effect of Temperature on Amide Synthesis Yield

| Entry | Substrates | Temperature (°C) | Yield (%) | Reference |

| 1 | Thiazole carboxylic acid + aniline (B41778) derivative | Room Temp | 58 | nih.gov |

| 2 | Thiazole carboxylic acid + aniline derivative | 60 | 61 | nih.gov |

| 3 | Cinnamic acid + p-anisidine | Room Temp | Low | analis.com.my |

| 4 | Cinnamic acid + p-anisidine | 60 | 70.0 | analis.com.my |

| 5 | Cinnamic acid + p-anisidine | Reflux | 69.5 | analis.com.my |

| Data is from studies on analogous amide syntheses and highlights the general trend of temperature effects. |

The duration of the reaction is another important factor to optimize. Reactions are typically monitored to determine the point of completion, avoiding unnecessarily long reaction times which can lead to the formation of byproducts. A common laboratory technique for monitoring reaction progress is Thin Layer Chromatography (TLC), which can quickly indicate the consumption of starting materials and the formation of the product. reddit.com

For more detailed kinetic analysis and to gain a deeper understanding of the reaction, techniques such as Proton NMR (1H NMR) spectroscopy can be employed to quantitatively track the formation of the product over time. nih.gov More advanced, non-contact methods are also being developed, such as using camera-enabled colorimetric monitoring for reactions that involve a color change. researchgate.net The optimal reaction time for amide couplings can vary widely, from a few hours to 48 hours or more, depending on the specific substrates and conditions used. nih.gov

Exploration of Alternative Synthetic Approaches

While the stepwise formation of the two amide bonds is a standard approach, alternative strategies such as multi-component reactions (MCRs) offer the potential for more efficient synthesis of complex molecules like this compound.

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are a powerful tool in modern organic synthesis. scispace.comsemanticscholar.org For the synthesis of piperidine derivatives, several MCRs have been developed. These reactions typically assemble the piperidine ring itself from simpler acyclic precursors. For example, a one-pot condensation of an aldehyde, an amine, and a β-ketoester can yield highly substituted piperidines. scispace.com

While a direct MCR to form this compound is not readily found in the literature, it is conceivable that a multi-component strategy could be designed to construct a piperidine ring that is already functionalized at the 1 and 4 positions, which could then be converted to the final dicarboxamide. An example of an MCR that generates a 1,4-disubstituted piperidine library is the Ugi four-component reaction. researchgate.net Such approaches offer advantages in terms of step economy and the rapid generation of molecular diversity. The development of a specific MCR for this compound would represent a significant advancement in its synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact by utilizing eco-friendly materials and methods. researchgate.netunibo.it While specific green synthesis protocols for this compound are not extensively documented, general strategies for related structures can be extrapolated.

Key green chemistry considerations for the synthesis of piperidine-based compounds include the use of safer solvents, reduction of waste, and improved atom economy. For instance, in the synthesis of N-substituted piperidones, a key precursor to compounds like this compound, green approaches have been developed to replace traditional methods like the Dieckmann condensation, which often involve hazardous reagents and conditions. researchgate.net

One potential green approach could involve a one-pot, three-component condensation reaction in water, a benign solvent, which has been successfully used for the synthesis of other highly substituted piperidines. unibo.it Such a method would significantly reduce the use of volatile organic compounds and simplify purification processes.

Another principle of green chemistry is the use of catalytic reactions. The hydrogenation of substituted pyridines to form the piperidine core, a key step in the synthesis of this compound, can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C). These catalysts can often be recovered and reused, minimizing waste. researchgate.net

The following table summarizes some green chemistry approaches that could be applicable to the synthesis of this compound and its precursors.

| Green Chemistry Principle | Potential Application in Synthesis | Reference |

| Use of Safer Solvents | One-pot synthesis in water | unibo.it |

| Catalysis | Heterogeneous catalytic hydrogenation of pyridine precursors | researchgate.net |

| Atom Economy | Multi-component reactions to build the piperidine core | unibo.it |

| Waste Reduction | Use of recyclable catalysts | researchgate.net |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as enhanced safety, better process control, and potential for automation. acs.orgmdpi.comnih.govmdpi.com The application of continuous flow to the synthesis of this compound could offer significant benefits.

A key step in the synthesis, the hydrogenation of a corresponding pyridine precursor, has been successfully translated to a continuous flow process. Using a flow hydrogenation device with in-situ hydrogen generation and packed catalyst cartridges, substituted pyridines can be converted to piperidines in high yields with short reaction times. researchgate.net This methodology avoids the handling of large quantities of hydrogen gas and allows for precise control over reaction parameters such as pressure and temperature.

Furthermore, a continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines has been developed, which could be adapted for the synthesis of chiral derivatives of this compound. acs.org This method utilizes readily available starting materials and provides the desired products in high yields and excellent diastereoselectivity within minutes. acs.org

The table below outlines potential continuous flow applications for the synthesis of the target compound.

| Synthetic Step | Potential Continuous Flow Approach | Advantages | Reference |

| Piperidine Ring Formation | Continuous flow hydrogenation of a pyridine precursor | Enhanced safety, precise control, high throughput | researchgate.net |

| Chiral Piperidine Synthesis | Diastereoselective continuous flow protocol with Grignard reagents | Rapid reaction times, high yield and diastereoselectivity | acs.org |

| Amide Formation | Continuous flow amide coupling | Improved mixing, rapid optimization | mdpi.comnih.gov |

Derivatization and Functionalization Strategies

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationship (SAR) and developing new chemical entities with desired properties.

Introduction of Diverse Substituents at Various Positions (e.g., C3, C4 of piperidine)

For instance, regioselective Dieckmann cyclizations have been used to prepare substituted piperidine-2,4-diones, which could serve as precursors for C4-substituted piperidine-1,4-dicarboxamides. Recent advances have also enabled the direct C-H functionalization of piperidines at the C3 and C4 positions, offering a more direct route to derivatization.

Functional Group Interconversions (FGIs) for Scaffold Diversification

Functional group interconversions are essential for diversifying the this compound scaffold. A wide range of FGI reactions can be envisioned to modify the initial structure. For example, a carboxylic acid group, if present on the scaffold, could be converted to an amide, ester, or alcohol. ub.eduorganic-chemistry.orgimperial.ac.ukorganic-chemistry.orgvanderbilt.edu

The amide groups in this compound itself could potentially undergo transformations. For example, dehydration of the primary amide at the C4 position would yield a nitrile, which can be a versatile synthetic handle for further modifications. vanderbilt.edu

The following table presents some potential functional group interconversions on the piperidine scaffold.

| Initial Functional Group | Target Functional Group | Potential Reagents and Conditions | Reference |

| Carboxylic Acid | Amide | Amine, Coupling agent (e.g., HATU, HOBt) | organic-chemistry.org |

| Carboxylic Acid | Ester | Alcohol, Acid catalyst or coupling agent | vanderbilt.edu |

| Amide | Nitrile | Dehydrating agent (e.g., POCl₃, SOCl₂) | vanderbilt.edu |

| Ketone | Alcohol | Reducing agent (e.g., NaBH₄) | imperial.ac.uk |

| Alcohol | Alkyl Halide | e.g., SOCl₂, PBr₃ | ub.eduvanderbilt.edu |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The introduction of chirality into the this compound scaffold can be critical for its biological activity. Several stereoselective methods for the synthesis of substituted piperidines have been reported. acs.orgresearchgate.netresearchgate.net

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, which could be a pathway to chiral precursors for this compound. This method relies on a gold-catalyzed cyclization followed by a chemoselective reduction.

Furthermore, as mentioned earlier, a continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines has been established. acs.org This approach could be directly applied to generate enantiomerically enriched derivatives of the target compound.

Bioorthogonal Conjugation Strategies for Probe Development

Bioorthogonal chemistry allows for the specific labeling of biomolecules in living systems. nih.govnih.govresearchgate.netresearchgate.net While there is no direct evidence of this compound being used as a bioorthogonal probe, the piperidine scaffold can be functionalized with reactive handles suitable for such applications.

For instance, the introduction of a strained alkene or alkyne onto the piperidine ring would allow for reaction with tetrazines or azides, respectively, via bioorthogonal click chemistry. The development of such probes would require the synthesis of appropriately functionalized derivatives of this compound. Research in the field of bioorthogonal chemistry is continuously expanding, and the development of new reactive pairs could open up possibilities for the use of piperidine-based scaffolds in this area. nih.govresearchgate.net

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. The formation of the two amide bonds at the N1 and C4 positions of the piperidine ring are the key transformations. The general principle of amide bond formation involves the reaction of an activated carboxylic acid with an amine. researchgate.net

The synthesis of this compound would likely proceed through a stepwise acylation of a piperidine-4-carboxamide precursor. The fundamental mechanism of amide bond formation from a carboxylic acid derivative, such as an acid chloride, and an amine involves a nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate.

In the context of forming the N1-amide bond, the piperidine nitrogen of a 4-carboxamidopiperidine derivative would act as the nucleophile, attacking the carbonyl carbon of an activated tert-butyl carboxamide precursor (e.g., tert-butylacetyl chloride or an anhydride). The initial nucleophilic attack forms a zwitterionic tetrahedral intermediate. acs.orgyoutube.com The stability and subsequent collapse of this intermediate are key to the reaction's progress. The leaving group's ability to depart influences the reaction rate. For acid chlorides, the chloride ion is an excellent leaving group. youtube.com

Similarly, for the formation of the C4-carboxamide, a piperidine-1-carboxylate with a C4-amine could be acylated. However, the synthesis is more commonly approached by first establishing the C4-carboxamide and then functionalizing the N1 position.

In related systems, such as the one-pot synthesis of piperidines from halogenated amides, the reaction proceeds through a nitrilium ion intermediate which is subsequently reduced to an imine ion before intramolecular cyclization. mdpi.com While a different synthetic route, it highlights the types of reactive intermediates that can be involved in piperidine ring formation and functionalization.

Studies on the intramolecular carboamination of unactivated olefins to form piperidines have utilized radical trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to probe the existence of carbon radical intermediates. nih.gov Such techniques could be hypothetically applied to investigate potential radical-based side reactions in the synthesis of this compound under certain conditions.

Furthermore, isotopic labeling studies, for instance using ¹⁵N-labeled amines, can be a powerful tool to trace the reaction pathway and confirm the proposed mechanism, as demonstrated in studies of reactions involving amidines. acs.org

Kinetic studies provide quantitative data on reaction rates, which can help to elucidate the reaction mechanism, including the rate-determining step. For the synthesis of this compound, kinetic analysis would likely focus on the rates of the two separate amidation reactions.

A study on the reaction of benzene-1,4-dicarboxamide with methylmalonyl dichloride demonstrated sequential product formation, where a mono-substituted product was formed first, followed by the di-substituted product at a slower rate. mdpi.com This suggests that the introduction of the first functional group can deactivate the molecule towards the second reaction. A similar effect might be observed in the synthesis of a piperidine-1,4-dicarboxamide (B2901976). The electron-withdrawing nature of the newly formed N1-carboxamide group could decrease the nucleophilicity of the C4-amine (or vice versa), making the second amide bond formation slower than the first.

The table below outlines a hypothetical kinetic study design for the N1-acylation step.

| Parameter | Description | Methodology | Expected Outcome |

| Reaction Rate | The rate of disappearance of reactants and appearance of product. | Monitoring concentrations via HPLC at various time points. | Determination of the initial reaction rate. |

| Order of Reaction | The power to which the concentration of a reactant is raised in the rate law. | Method of initial rates, varying the concentration of one reactant while keeping others constant. | Elucidation of the rate law, e.g., Rate = k[piperidine-4-carboxamide][tert-butyl acylating agent]. |

| Rate Constant (k) | The proportionality constant in the rate law. | Calculated from the experimental rate data and the determined rate law. | A quantitative measure of the reaction speed at a given temperature. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Arrhenius plot, by measuring the rate constant at different temperatures. | Insight into the temperature sensitivity of the reaction and the energy of the transition state. |

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms by modeling the structures and energies of reactants, intermediates, transition states, and products. acs.orgmdpi.com

For the synthesis of this compound, computational modeling could be employed to:

Model Transition States: The geometry and energy of the transition states for the nucleophilic attack of the piperidine nitrogen on the acylating agent can be calculated. This would provide insights into the steric and electronic factors governing the reaction. For example, the bulky tert-butyl group might influence the approach trajectory of the nucleophile.

Investigate Conformational Effects: The piperidine ring exists in a chair conformation. Computational models can determine the preferred conformation of the starting materials and products, and how this influences reactivity. For instance, whether the substituents are in axial or equatorial positions can impact the steric hindrance around the reactive sites. whiterose.ac.uk

Simulate Solvent Effects: The reaction solvent can significantly influence the reaction rate and mechanism. Computational models can include solvent effects, either implicitly (as a continuum) or explicitly (by including individual solvent molecules), to provide a more accurate picture of the reaction in solution.

In silico analysis of related piperidine carboxamide derivatives has been used to predict their binding to biological targets, which involves molecular dynamics simulations and conformational analysis. nih.govdntb.gov.uanih.gov These same techniques could be applied to study the conformational dynamics of this compound and its synthetic intermediates.

The following table summarizes potential computational investigations for the synthesis of this compound.

| Computational Method | Objective | Information Gained |

| Density Functional Theory (DFT) | To calculate the geometries and energies of reactants, intermediates, and transition states. | Reaction energy profile, activation energy barriers, and the structure of transition states. acs.orgmdpi.com |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the molecule over time in a solvent. | Preferred conformations, intramolecular hydrogen bonding possibilities, and solvent interactions. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural properties with reactivity for a series of related compounds. | Predictive models for reaction rates or yields based on substituent effects. dntb.gov.ua |

While specific mechanistic studies on this compound are not extensively reported in the literature, the principles derived from studies of similar piperidine and dicarboxamide systems provide a strong foundation for understanding its synthetic transformations.

Advanced Structural Characterization and Conformational Analysis in Research

High-Resolution Spectroscopic Techniques for Nuanced Structural Elucidation

Spectroscopic methods are fundamental to molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal detailed information about connectivity, functional groups, and electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For N1-tert-butylpiperidine-1,4-dicarboxamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

Structural Confirmation and Dynamics: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the tert-butyl group, and the two amide N-H protons. The tert-butyl group would present as a sharp singlet, integrating to nine protons, likely in the 1.3-1.5 ppm range. The piperidine ring protons would appear as a series of complex multiplets. The N-H proton of the secondary amide at the C4 position would likely appear as a broad singlet or a doublet, depending on solvent and coupling to the adjacent C4 proton.

The ¹³C NMR spectrum would provide complementary information, showing distinct resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the two carbonyl carbons of the amide groups. rsc.org The carbonyl carbons would be expected to resonate in the downfield region, typically around 160-175 ppm.

Conformational Dynamics: The piperidine ring exists in a dynamic equilibrium between chair conformations. wikipedia.org Furthermore, rotation around the C-N amide bonds is restricted due to their partial double-bond character, which can lead to the observation of multiple conformers (rotamers) at room temperature, resulting in broadened or duplicated NMR signals. nih.gov Temperature-dependent NMR studies could be employed to investigate these dynamic processes, potentially allowing for the calculation of the energy barriers for ring inversion and amide bond rotation. acs.org

Illustrative NMR Data for Analogous Structures The following table presents expected chemical shift ranges for this compound, based on data from similar N-tert-butyl piperidine and amide-containing structures. rsc.orguva.nlrsc.orgresearchgate.net

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.4 | ~28 |

| tert-Butyl (Quaternary C) | - | ~50-60 |

| Piperidine Ring (CH, CH₂) | 1.5 - 4.0 | 25 - 55 |

| C=O (N1-amide) | - | 165 - 175 |

| C=O (C4-amide) | - | 165 - 175 |

| N-H (C4-amide) | 6.0 - 8.0 | - |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. For this compound (C₁₀H₁₉N₃O₂), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), allowing for the unambiguous confirmation of its molecular formula.

Fragmentation Pattern Analysis: Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides structural information through the analysis of fragmentation patterns. In both Electron Ionization (EI) and Electrospray Ionization (ESI), amides frequently undergo cleavage of the N-CO bond. nih.govrsc.org For this compound, the following fragmentation pathways would be anticipated:

α-Cleavage: The most common fragmentation for piperidines involves the loss of a substituent adjacent to the nitrogen, which would be less likely here due to the amide functionality. nih.govmiamioh.edu

Amide Bond Cleavage: The primary fragmentation would likely involve the cleavage of one or both amide bonds. Cleavage at the N1-position could result in the loss of the tert-butyl group or the entire N1-carboxamide fragment. Cleavage at the C4-position would lead to the loss of the primary amide group (-CONH₂). nih.govrsc.org

Ring Fragmentation: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) or other small neutral molecules after initial ring-opening.

Illustrative Fragmentation Data for Piperidine Amides Based on studies of piperine (B192125) and other piperidine amides, a characteristic fragmentation is the cleavage of the amide bond, leading to the formation of a stable acylium ion. nih.govrsc.orgresearchgate.net

| Precursor Ion [M+H]⁺ | Plausible Fragment Ion (m/z) | Plausible Neutral Loss | Interpretation |

| 214.1550 | 157.1022 | C₄H₉N | Loss of tert-butylamine |

| 214.1550 | 170.1441 | NH₃ | Loss of ammonia (B1221849) from C4-amide |

| 214.1550 | 57.0704 | C₅H₈N₂O₂ | Formation of tert-butyl cation |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. semanticscholar.org

For this compound, these techniques would confirm the presence of the key functional groups:

N-H Vibrations: The secondary amide at the C4-position would exhibit a characteristic N-H stretching vibration in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. The corresponding N-H bending vibration (Amide II band) would appear around 1550-1640 cm⁻¹.

C=O Vibrations: The carbonyl (C=O) stretching vibrations (Amide I band) are very strong in the IR spectrum and would likely appear between 1630 and 1680 cm⁻¹. It is possible that the two different amide carbonyls (one tertiary, one primary) would give rise to two distinct or overlapping bands.

C-H Vibrations: C-H stretching vibrations from the aliphatic piperidine ring and the tert-butyl group would be observed in the 2850-3000 cm⁻¹ region. cdnsciencepub.com

tert-Butyl Group Vibrations: The tert-butyl group has characteristic bending vibrations that can be observed, often near 1365 cm⁻¹ and 1390 cm⁻¹ (a characteristic doublet). nih.govresearchgate.net

C-N Vibrations: C-N stretching vibrations would be found in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

Illustrative Vibrational Frequencies The table below summarizes the expected key vibrational frequencies based on studies of similar functional groups. researchgate.netresearchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Secondary Amide (R-CO-NH-R') | N-H Stretch | 3200 - 3400 | Medium-Strong | Medium |

| Amide Carbonyl | C=O Stretch (Amide I) | 1630 - 1680 | Strong | Medium-Strong |

| Secondary Amide | N-H Bend (Amide II) | 1550 - 1640 | Medium-Strong | Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong | Strong |

| tert-Butyl | C-H Bend (Umbrella) | ~1365 | Strong | Weak |

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide data on averaged structures in solution or bulk material, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state.

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction, yielding definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule. researchgate.net

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation (axial/equatorial) of the N1- and C4-carboxamide substituents would be determined. researchgate.netrsc.org It is highly probable that the piperidine ring would adopt a chair conformation to minimize steric strain.

Intermolecular Interactions: The crystal packing would reveal the network of intermolecular forces, primarily hydrogen bonds, that hold the molecules together in the crystal lattice. The primary amide (-CONH₂) and the secondary amide group provide both hydrogen bond donors (N-H) and acceptors (C=O), suggesting that a robust hydrogen-bonding network would be a key feature of the solid-state structure. mdpi.com

Polymorphism: Many organic molecules can crystallize in multiple different crystal forms, a phenomenon known as polymorphism. These different polymorphs can have distinct physical properties. Given the conformational flexibility of the piperidine ring and the potential for different hydrogen bonding patterns, it is plausible that this compound could exhibit polymorphism. rsc.org Research in this area would involve crystallizing the compound under various conditions (different solvents, temperatures, etc.) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Co-crystallization: The presence of strong hydrogen bond donor and acceptor groups makes this compound an excellent candidate for co-crystallization studies. semanticscholar.orgucc.ie Co-crystals are multi-component crystals held together by non-covalent interactions. By combining this compound with other molecules (co-formers), particularly those with complementary functional groups like carboxylic acids or other amides, novel solid forms with tailored properties could be designed. acs.orgbrad.ac.uk The acid-amide supramolecular synthon is a particularly robust and well-studied interaction in crystal engineering. acs.org

Powder X-ray Diffraction for Solid-State Characterization in Research

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of the solid-state nature of a crystalline compound. While specific PXRD data for this compound is not extensively reported in publicly available literature, the application of this method would be to determine its crystalline structure, identify polymorphic forms, and assess its purity.

In a typical PXRD analysis, the compound would be irradiated with a monochromatic X-ray beam, and the diffraction pattern would be recorded as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline solid. For this compound, this would allow for:

Phase Identification: Comparison of the experimental PXRD pattern with calculated patterns from single-crystal X-ray diffraction data or with reference patterns in crystallographic databases would confirm the identity of the crystalline phase.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. This is crucial as polymorphs can have different solubilities, stabilities, and other physicochemical properties.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity. Broad, diffuse peaks would suggest an amorphous or poorly crystalline material.

While a specific diffractogram is not available, a hypothetical table of characteristic PXRD peaks is presented below for illustrative purposes.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 60 |

| 20.5 | 4.33 | 75 |

| 22.1 | 4.02 | 50 |

| 25.9 | 3.44 | 40 |

Conformational Preferences and Dynamics of the Piperidine Ring and Carboxamide Linkages

The conformational landscape of this compound is primarily dictated by the piperidine ring's flexibility and the rotational freedom of the two carboxamide groups.

Analysis of Chair, Boat, and Twist-Boat Conformations of the Piperidine Ring

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov Alternative conformations, such as the boat and twist-boat, are generally higher in energy.

Chair Conformation: This is the most stable conformation for the piperidine ring. Substituents can occupy either axial or equatorial positions. For this compound, the bulky N1-tert-butyl group is expected to strongly favor an equatorial position to avoid steric hindrance with the axial hydrogens on the ring. The C4-carboxamide group would also preferentially occupy an equatorial position to minimize 1,3-diaxial interactions.

Boat Conformation: The boat conformation is significantly less stable than the chair due to eclipsing interactions between hydrogens on adjacent carbons and a transannular interaction (flagpole interaction) between the hydrogens at the C1 and C4 positions.

Twist-Boat Conformation: This conformation is a slightly more stable intermediate between boat conformations, relieving some of the torsional strain. However, it is still generally less stable than the chair form. In certain substituted piperidines, particularly those with bulky N-substituents, twist-boat conformations can become more accessible. rsc.org

The energetic preference for the chair conformation is substantial. The energy difference between the chair and twist-boat conformations in N-acylpiperidines can be around 1.5 kcal/mol. nih.gov

Rotational Barriers and Dynamics of the Carboxamide Bonds

For this compound, there are two carboxamide bonds to consider: the N1-carboxamide and the C4-carboxamide.

N1-Carboxamide: The rotation around the N1-C(O) bond will be influenced by the steric bulk of the tert-butyl group and the piperidine ring. Studies on related N-acylpiperidines show that the planarity of the nitrogen due to sp2 hybridization can lead to pseudoallylic strain, influencing the orientation of substituents on the ring. nih.govacs.org

C4-Carboxamide: The rotation around the C4-C(O) bond will also have a significant energy barrier.

The rotational barriers in amides can be experimentally determined using dynamic nuclear magnetic resonance (DNMR) spectroscopy and computationally modeled using ab initio calculations. nih.gov For comparison, the rotational barrier in N-benzhydrylformamides has been calculated to be in the range of 20-23 kcal/mol. mdpi.com The activation free energy (ΔG‡) for rotation in various amide-containing compounds typically falls within a range that makes the dynamics observable on the NMR timescale.

| Bond | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |

| N1-C(O) | 15 - 20 | Partial double bond character, steric hindrance from tert-butyl group, pseudoallylic strain |

| C4-C(O) | 12 - 18 | Partial double bond character, interaction with piperidine ring |

Influence of N1-tert-butyl Group on Molecular Conformation

The N1-tert-butyl group exerts a profound influence on the conformation of the piperidine ring. Due to its large steric bulk, it will almost exclusively occupy the equatorial position in the chair conformation to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6 of the piperidine ring.

This strong equatorial preference of the tert-butyl group effectively "locks" the conformation of the piperidine ring, reducing its conformational flexibility. This can have a cascading effect on the orientation of the C4-carboxamide group, further favoring its equatorial position to achieve the most stable diaxial arrangement of substituents. In some N-substituted piperidines, a bulky N-substituent can lead to a flattening of the ring at the nitrogen atom. nih.gov

Chiroptical Properties and Stereochemical Investigations (if applicable)

As this compound is an achiral molecule, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. Therefore, this section is not applicable.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound does not possess a chiral center and is achiral, it will not produce a CD spectrum.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to study the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. This phenomenon, known as the Cotton effect, provides valuable information about the absolute configuration and conformational features of enantiomers.

In the context of chiral piperidine derivatives, ORD studies would be instrumental in elucidating the spatial arrangement of substituents on the piperidine ring. A typical ORD spectrum plots the specific rotation [α] against the wavelength (λ). For a chiral molecule, the spectrum will show a characteristic curve with peaks and troughs, which is the Cotton effect curve. The sign of the Cotton effect (positive or negative) and its magnitude are directly related to the stereochemistry of the molecule.

Application to Chiral Piperidine Analogs:

If a chiral version of this compound were to be synthesized, for instance, by introducing a chiral center on the piperidine ring, ORD would be a critical tool for its characterization. Researchers would dissolve the enantiomerically pure sample in a suitable solvent and record its ORD spectrum over a range of wavelengths, typically from the visible to the ultraviolet region.

The resulting spectrum could then be compared to the ORD spectra of known chiral piperidine compounds to help assign the absolute configuration of the newly synthesized molecule. Furthermore, any changes in the ORD spectrum upon varying the solvent or temperature could provide insights into the conformational flexibility of the piperidine ring.

Illustrative Data for a Chiral Piperidine Derivative:

While no ORD data exists for this compound, the table below illustrates the type of data that would be generated for a hypothetical chiral analog.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 700 | +15 |

| 650 | +20 |

| 600 | +28 |

| 589 (D-line) | +32 |

| 550 | +45 |

| 500 | +70 |

| 450 | +110 |

| 400 | +180 |

| 350 | +250 (Peak) |

| 300 | -50 (Trough) |

| 250 | -10 |

This illustrative data shows a positive Cotton effect, with a peak in the positive region and a trough in the negative region, which is characteristic of a chiral molecule.

Enantiomeric Excess Determination in Chiral Synthesis

When a chiral molecule is synthesized, it is often produced as a mixture of enantiomers. The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis, where the goal is to produce a single enantiomer.

The determination of enantiomeric excess for a chiral derivative of this compound would typically be carried out using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP).

Methodology:

Chiral Stationary Phase Selection: A suitable chiral stationary phase is chosen that can differentiate between the two enantiomers of the chiral piperidine derivative. CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times.

Chromatographic Separation: The racemic or enantiomerically enriched mixture of the compound is injected into the chromatograph. As the mixture passes through the chiral column, the two enantiomers are separated.

Detection and Quantification: A detector at the end of the column measures the amount of each enantiomer as it elutes. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.

Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the areas of the two peaks with the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Illustrative Enantiomeric Excess Data:

The following table demonstrates how enantiomeric excess would be determined from the peak areas in a chiral HPLC chromatogram for a hypothetical chiral piperidine analog.

| Enantiomer | Retention Time (min) | Peak Area |

| Enantiomer 1 (minor) | 8.5 | 15,000 |

| Enantiomer 2 (major) | 10.2 | 185,000 |

Using the formula: ee (%) = [ (185,000 - 15,000) / (185,000 + 15,000) ] x 100 = (170,000 / 200,000) x 100 = 85%

This result would indicate that the sample contains an 85% excess of Enantiomer 2. Such a high enantiomeric excess is often desirable in the synthesis of chiral compounds for pharmaceutical applications, as different enantiomers can have vastly different biological activities.

Computational Chemistry and Theoretical Investigations of this compound

While direct computational studies on this compound are not extensively available in public literature, a comprehensive theoretical profile can be constructed by drawing parallels with closely related N-substituted piperidine derivatives. This article extrapolates from existing research on similar molecular frameworks to predict the computational and theoretical characteristics of the title compound.

Computational Chemistry and Theoretical Investigations of N1 Tert Butylpiperidine 1,4 Dicarboxamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. For N1-Tert-butylpiperidine-1,4-dicarboxamide, these methods can provide significant insights into its geometry, reactivity, and spectroscopic behavior.

DFT calculations are a cornerstone for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For piperidine (B6355638) derivatives, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used to optimize molecular structures. researchgate.netresearchgate.net

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The large tert-butyl group on the nitrogen (N1) would preferentially occupy an equatorial position to minimize steric hindrance. Similarly, the carboxamide group at the C4 position would also likely favor an equatorial orientation to reduce 1,3-diaxial interactions.

The optimization process involves finding the set of atomic coordinates that corresponds to the lowest potential energy of the molecule. For analogous piperidine structures, these calculations have confirmed the chair conformation as the global minimum on the potential energy surface. nih.gov The energies obtained from these calculations also allow for the determination of thermodynamic stability.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Chair Conformation)

| Parameter | Predicted Value Range |

| C-C bond length (ring) | 1.52 - 1.54 Å |

| C-N bond length (ring) | 1.46 - 1.48 Å |

| C-H bond length | 1.09 - 1.11 Å |

| C-N bond length (amide) | 1.35 - 1.37 Å |

| C=O bond length (amide) | 1.23 - 1.25 Å |

| C-C-C bond angle (ring) | 110° - 112° |

| C-N-C bond angle (ring) | 111° - 113° |

| Note: These values are estimations based on DFT calculations of similar N-acylpiperidine and piperidine-4-carboxamide derivatives. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the piperidine ring nitrogen and the oxygen atom of the C4-carboxamide group, as these are the most electron-rich regions. The LUMO is likely to be distributed over the carbonyl group of the dicarboxamide moiety, which acts as an electron-accepting site.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. Studies on similar piperidine derivatives have shown that such calculations are effective in predicting their chemical behavior. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Predicted Value Range |

| EHOMO | -6.0 to -7.0 eV |

| ELUMO | -0.5 to -1.5 eV |

| Egap (HOMO-LUMO) | 4.5 to 6.5 eV |

| Chemical Hardness (η) | 2.25 to 3.25 eV |

| Electronegativity (χ) | 3.25 to 4.25 eV |

| Electrophilicity Index (ω) | 1.5 to 2.5 eV |

| Note: These values are estimations based on DFT calculations of analogous piperidine derivatives and may vary depending on the level of theory and basis set used. |

Computational methods can also predict spectroscopic data, which is invaluable for compound characterization. DFT calculations can provide theoretical vibrational frequencies (FT-IR and Raman). For this compound, characteristic vibrational modes would include C-H stretching of the piperidine ring and tert-butyl group, N-H and C=O stretching of the carboxamide groups, and C-N stretching vibrations. mdpi.com

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). nih.gov The predicted chemical shifts for the protons and carbons in the piperidine ring would be influenced by the presence of the N-tert-butyl and C4-dicarboxamide substituents. For instance, the protons on the carbons adjacent to the nitrogen atom (C2 and C6) would show a downfield shift due to the electron-withdrawing effect of the nitrogen.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for Key Atoms in this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Piperidine H2/H6 (axial/equatorial) | 2.5 - 3.5 | 45 - 55 |

| Piperidine H3/H5 (axial/equatorial) | 1.4 - 2.0 | 25 - 35 |

| Piperidine H4 | 2.0 - 2.8 | 40 - 50 |

| Tert-butyl Protons | 1.0 - 1.5 | 25 - 30 (CH3), 50 - 60 (quaternary C) |

| Amide N-H | 7.0 - 8.5 | N/A |

| Amide C=O | N/A | 170 - 175 |

| Note: These are estimated chemical shift ranges and can be influenced by solvent and experimental conditions. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, providing information on their conformational flexibility and interactions with their environment over time.

The conformational landscape of this compound would be dominated by the chair conformation of the piperidine ring. However, other conformations such as the twist-boat and boat forms are also possible, albeit at higher energies. Computational methods can map this energy landscape by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

For this compound, the primary source of conformational isomerism, beyond the ring pucker, would be the rotation around the C4-C(O) and N1-C(tert-butyl) bonds. The global minimum energy conformation is expected to be the chair form with both the N1-tert-butyl and C4-dicarboxamide groups in equatorial positions to minimize steric strain. Studies on similarly substituted piperidines have confirmed that the energy difference between the chair and twist-boat conformations can be several kcal/mol, making the chair form the overwhelmingly predominant conformer at room temperature.

Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, providing insights into its flexibility and how it behaves in different environments, such as in a solvent like water. researchgate.net An MD simulation of this compound in an aqueous solution would likely show that the piperidine ring maintains its chair conformation throughout the simulation, with minor fluctuations. researchgate.net

The tert-butyl group would exhibit rotational motion, and the carboxamide groups would also show some degree of flexibility, with the N-H and C=O groups capable of forming hydrogen bonds with surrounding water molecules. These interactions with the solvent can influence the conformational preferences of the molecule. For instance, in polar solvents, conformations that expose the polar carboxamide groups to the solvent may be favored.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the conformation. A stable conformation will exhibit low RMSD values over the course of the simulation. researchgate.net Such simulations on related piperidine carboxamide derivatives have confirmed their conformational stability in solution.

Force Field Development and Validation for the Compound

The accurate simulation of the conformational landscape and intermolecular interactions of this compound relies on the availability of a well-parameterized force field. For a novel or sparsely studied compound such as this, a specific force field is unlikely to exist. Therefore, its development would typically follow established protocols, leveraging existing general force fields and quantum mechanical (QM) calculations.

Commonly used general force fields for small organic molecules include the General Amber Force Field (GAFF) and the OPLS (Optimized Potentials for Liquid Simulations) family of force fields, such as OPLS4. nih.gov The process of parameterization for this compound would involve the following steps:

Generation of QM Data: High-level QM calculations, typically using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher), would be performed to obtain key geometric and energetic information. This includes optimized geometries of various conformers, rotational energy profiles around key dihedral angles (e.g., the C-C and C-N bonds of the piperidine ring and the amide linkages), and electrostatic potential (ESP) data.

Parameter Assignment and Fitting: The bonded parameters (bond lengths, bond angles, and dihedral angles) and non-bonded parameters (van der Waals interactions and partial atomic charges) for the atoms in this compound would be initially assigned based on atom types from a general force field like GAFF2 or OPLS4. frontiersin.org The dihedral angle parameters, which are crucial for accurately representing the conformational preferences of the piperidine ring and the orientation of the tert-butyl and carboxamide groups, would then be refitted to reproduce the QM-calculated rotational energy profiles. Partial atomic charges would be derived by fitting to the QM-calculated ESP, often using the restrained electrostatic potential (RESP) fitting procedure.

Validation: The newly developed force field would be validated by performing molecular dynamics (MD) simulations and comparing the resulting structural and thermodynamic properties against either experimental data (if available) or higher-level QM calculations. Key validation metrics would include the reproduction of conformational energies, the distribution of piperidine ring puckering states (e.g., chair, boat, twist-boat), and the orientation of the axial and equatorial substituents.

A hypothetical validation summary for a newly developed force field for this compound is presented in Table 1.

| Validation Metric | QM Calculation (Reference) | MD Simulation (New Force Field) | Deviation |

| Chair Conformer Energy | 0.0 kcal/mol | 0.0 kcal/mol | - |

| Twist-Boat Conformer Energy | +5.8 kcal/mol | +6.1 kcal/mol | +0.3 kcal/mol |

| Axial-Equatorial Energy Difference (tert-butyl) | +5.5 kcal/mol | +5.3 kcal/mol | -0.2 kcal/mol |

| C-N-C-O Dihedral Distribution | Bimodal (0°, 180°) | Bimodal (5°, 175°) | < 5° shift |

Table 1: Hypothetical Validation Data for a Custom Force Field for this compound. This table illustrates a comparison between quantum mechanics (QM) reference data and molecular dynamics (MD) simulation results using the newly developed force field. The small deviations indicate good agreement and a reliable force field.

Reactivity and Mechanism Predictions

Computational methods can provide significant insights into the potential reactivity of this compound and the mechanisms of reactions in which it might participate.

Transition state (TS) theory and computational chemistry allow for the location and characterization of transition state structures, which are critical for understanding reaction kinetics. For this compound, several potential reactions could be investigated. For instance, the amide groups could undergo hydrolysis or other nucleophilic acyl substitution reactions. The piperidine nitrogen, although sterically hindered by the tert-butyl group, could potentially be quaternized.

A hypothetical study might investigate the base-catalyzed hydrolysis of the C4-carboxamide group. DFT calculations could be used to locate the transition state for the attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate.

Table 2: Hypothetical Calculated Activation Energies for Hydrolysis of this compound.

| Reaction | Computational Method | Solvent Model | Calculated Activation Energy (ΔG‡) |

| Base-catalyzed Hydrolysis of C4-carboxamide | B3LYP/6-311+G(d,p) | PCM (Water) | 22.5 kcal/mol |

| Acid-catalyzed Hydrolysis of C4-carboxamide | M06-2X/def2-TZVP | SMD (Water) | 25.1 kcal/mol |

This table presents hypothetical activation energies for the hydrolysis of the C4-carboxamide group under basic and acidic conditions, as calculated by different DFT methods and solvent models.

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of organic reactions. For this compound, a key question could be the relative reactivity of the two amide groups if a limiting amount of a reagent is used. While electronically similar, their steric environments differ.

Furthermore, reactions at the carbon atoms of the piperidine ring, such as deprotonation followed by alkylation, would exhibit stereoselectivity. For example, deprotonation at C2 or C6 would likely occur anti to the bulky N-tert-butyl group, and subsequent electrophilic trapping would proceed with a predictable stereochemical outcome. DFT calculations of the energies of the possible transition states leading to different regioisomeric or stereoisomeric products can predict the major product of a reaction. acs.org

Beyond predicting outcomes, computational studies can elucidate detailed reaction mechanisms. For reactions involving this compound, this could involve mapping the entire potential energy surface for a given transformation. For example, in a piperidine-catalyzed reaction like the Knoevenagel condensation, the piperidine moiety acts as a catalyst. nih.govresearchgate.net While the N-tert-butyl group in the target compound would likely inhibit its catalytic activity compared to piperidine itself, computational studies could explore alternative mechanistic pathways.

A computational investigation might reveal the role of the amide groups in modulating the basicity of the piperidine nitrogen or in stabilizing intermediates through hydrogen bonding. It could also explore the possibility of intramolecular catalysis, where one of the amide groups participates in a reaction at the other end of the molecule.

Ligand-Target Docking and Binding Free Energy Calculations (In Silico)

Although the specific biological targets of this compound are not defined, in silico docking and binding free energy calculations can be used to hypothesize potential interactions with various proteins and to prioritize it for further screening.

Molecular docking simulations could be performed to predict the binding pose of this compound within the active site of a hypothetical biological target. Piperidine-containing molecules are known to interact with a wide range of receptors, such as sigma receptors, opioid receptors, and various enzymes. nih.govtandfonline.com

For a hypothetical docking study, we could select a protein target, for instance, a kinase where related carboxamide-containing ligands are known to bind. The docking algorithm would generate a series of possible binding poses, which would be scored based on a function that estimates the binding affinity. The top-scoring poses would then be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could be used to calculate the binding free energy. frontiersin.orgnih.gov These methods provide a more accurate estimate of the binding affinity by accounting for solvent effects and, in the case of FEP, entropic contributions.

Table 3: Hypothetical Docking and Binding Free Energy Data for this compound with a Hypothetical Kinase Target.

| Docking Program | Predicted Binding Pose | Key Interactions | MM/GBSA ΔG_bind (kcal/mol) |

| AutoDock Vina | C4-carboxamide in hinge region | H-bonds from C4-amide to backbone of hinge region; tert-butyl group in hydrophobic pocket. | -9.8 |

| Glide (Schrödinger) | C1-carboxamide in hinge region | H-bonds from C1-amide to backbone of hinge region; piperidine ring in hydrophobic pocket. | -8.5 |

This table shows hypothetical results from two different docking programs, suggesting possible binding modes and estimated binding free energies of this compound with a kinase active site. The different predicted poses highlight the importance of using multiple tools and further validation.

Fragment-based design principles applied to the scaffold.

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in modern drug design that begins with the identification of low-molecular-weight fragments that bind to a biological target. researchgate.net These fragments can then be grown, linked, or combined to develop more potent and selective lead compounds. nih.gov The this compound scaffold is well-suited for the application of FBDD principles due to its inherent modularity.

The core piperidine ring acts as a three-dimensional framework. The substituents at the 1 and 4 positions can be considered as distinct fragments that can be systematically modified to explore the chemical space around a target's binding site. For instance, the tert-butyl group at the N1 position provides a significant hydrophobic anchor. In a fragment-based approach, this group could be replaced with other alkyl or aryl moieties to probe for optimal van der Waals interactions within a hydrophobic pocket of a target protein.

Similarly, the carboxamide group at the C4 position is a key interaction point, capable of forming hydrogen bonds with protein residues. This functional group can be considered a starting fragment. In silico techniques, such as molecular docking, can be used to screen libraries of fragments for their ability to bind to a target of interest. Fragments that show favorable binding can then be elaborated upon. For example, the amide's nitrogen and carbonyl oxygen can be oriented to match the hydrogen-bonding pattern of a target's active site.

A systematic exploration of the chemical space can be achieved by creating a virtual library of fragments derived from the this compound scaffold. whiterose.ac.uk This allows for the computational evaluation of a wide range of structural modifications before undertaking synthetic efforts. The table below illustrates how the scaffold can be deconstructed into key fragments for such an approach.

| Scaffold Component | Fragment Type | Potential for Modification in FBDD |

| Piperidine Ring | 3D Scaffold | Provides spatial orientation for other fragments. |

| N1-tert-butyl group | Hydrophobic Fragment | Can be varied to optimize hydrophobic interactions. |

| C4-carboxamide group | H-bond Donor/Acceptor | Can be modified to optimize hydrogen bonding networks. |

This fragment-based perspective allows for a rational and efficient exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective molecules based on the this compound scaffold.

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling for theoretical exploration.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are invaluable for the theoretical exploration of scaffolds like this compound, enabling the prediction of activity for novel derivatives and guiding the design of more effective compounds.

QSAR Modeling

QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For a series of analogs based on the this compound scaffold, a 3D-QSAR study could be performed. This involves aligning the structures of the compounds and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. researchgate.net

These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. For example, a CoMFA analysis might reveal that increased steric bulk around the tert-butyl group is detrimental to activity, while a positive electrostatic potential near the C4-carboxamide is beneficial. This information provides clear guidance for the rational design of new derivatives with improved potency.

The following table presents hypothetical data that could be generated from a QSAR study on a series of N1-substituted piperidine-1,4-dicarboxamide (B2901976) analogs, illustrating the correlation between physicochemical descriptors and biological activity.

| Compound | N1-Substituent | LogP | Molecular Weight | Predicted IC50 (nM) |

| 1 | tert-butyl | 2.1 | 214.32 | 150 |

| 2 | Isopropyl | 1.6 | 200.29 | 250 |

| 3 | Cyclohexyl | 2.8 | 240.36 | 80 |

| 4 | Phenyl | 2.5 | 248.31 | 120 |

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target. nih.gov For the this compound scaffold, a pharmacophore model could be developed based on a set of known active compounds or the known structure of a target's binding site.

A typical pharmacophore model for a derivative of this scaffold might include:

A hydrophobic feature corresponding to the tert-butyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the carboxamide.

A hydrogen bond donor feature from the N-H of the carboxamide.

A positive ionizable feature if the piperidine nitrogen is protonated at physiological pH.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that possess the same essential features and are therefore likely to be active. frontiersin.org It also serves as a template for designing new derivatives that better fit the pharmacophoric requirements. Studies on piperidine-4-carboxamide derivatives have successfully utilized pharmacophore models to design potent inhibitors of targets like the CCR5 receptor. nih.gov

The combination of QSAR and pharmacophore modeling provides a comprehensive in silico framework for the theoretical exploration of the this compound scaffold. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Structure Activity Relationship Sar and Molecular Interaction Studies

Design Principles for Structural Modification and Library Synthesis

The systematic modification of the N1-tert-butylpiperidine-1,4-dicarboxamide scaffold is guided by established principles of medicinal chemistry to efficiently probe the chemical space and identify analogs with improved properties.

Rational design of analogs of this compound involves a hypothesis-driven approach to structural modification. A key strategy is bioisosteric replacement, where a functional group is substituted with another group that retains similar steric, electronic, and lipophilic properties, with the aim of enhancing potency, selectivity, or metabolic stability. For instance, the tert-butyl group at the N1 position, while providing steric bulk, could be replaced with other bulky alkyl groups or cycloalkyl moieties to probe the size and shape of the corresponding binding pocket. Similarly, the amide functionalities at the 1 and 4 positions are critical for forming hydrogen bonds with a biological target. Bioisosteric replacements for the amide bond, such as a reverse amide, ester, or a five-membered heterocyclic ring like a triazole or oxadiazole, can explore the necessity of the hydrogen bond donor and acceptor properties. The piperidine (B6355638) ring itself can be considered for modification, for example, by introducing substituents at the 2, 3, 5, or 6 positions to explore new interaction points or to constrain the conformation of the molecule. clinpgx.org

The design process is often guided by computational modeling, which can predict the binding affinity and orientation of designed analogs within a target's active site. This in silico screening allows for the prioritization of compounds for synthesis, thereby saving time and resources.

Combinatorial chemistry offers a powerful platform for the rapid synthesis of a large number of this compound analogs. nih.gov This high-throughput approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large library of related compounds. For the this compound scaffold, a combinatorial library could be generated by reacting a common piperidine-1,4-dicarboxylic acid core with a diverse set of amines to create a library of dicarboxamides.